molecular formula C22H34ClN3O3 B14155722 N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 31326-29-1

N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B14155722
CAS No.: 31326-29-1
M. Wt: 424.0 g/mol
InChI Key: OMGYJVVEGHXIGQ-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with a diverse range of applications in various fields including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is typically carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .

2-(chloromethyl)oxirane is synthesized by the reaction of epichlorohydrin with a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified by distillation .

The reaction is typically carried out at temperatures around 60-70°C, and the product is purified by recrystallization .

Industrial Production Methods

The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. For example, the production of bisphenol A involves continuous processes with efficient separation and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form Schiff bases, and with carboxylic acids to form amides .

2-(chloromethyl)oxirane undergoes nucleophilic substitution reactions due to the presence of the epoxide ring. It can react with nucleophiles such as amines and thiols to form corresponding substituted products .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups. It can react with halogens, nitrating agents, and sulfonating agents to form corresponding substituted products .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine is widely used as a cross-linking agent in polymer chemistry, particularly in the production of epoxy resins. It is also used as a chelating agent in coordination chemistry .

2-(chloromethyl)oxirane is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of epoxy resins and as a stabilizer in the polymer industry .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is extensively used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which makes it an effective chelating agent. It can also act as a nucleophile in various chemical reactions due to the presence of amino groups .

2-(chloromethyl)oxirane exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic attack by various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its ability to undergo electrophilic aromatic substitution reactions. This reactivity makes it valuable in the synthesis of various substituted aromatic compounds .

Properties

CAS No.

31326-29-1

Molecular Formula

C22H34ClN3O3

Molecular Weight

424.0 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.C4H13N3.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;7H,1-6H2;3H,1-2H2

InChI Key

OMGYJVVEGHXIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CNCCN)N

Related CAS

68610-56-0
31326-29-1

Origin of Product

United States

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